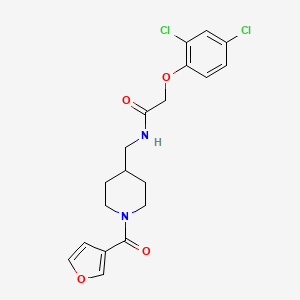
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring, a benzamide group, and multiple methoxy and methylthio substituents. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multiple steps, starting with the formation of the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring and benzamide group are key components that influence its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Thiazole derivatives: Other thiazole-based compounds with varying substituents.
Benzamide derivatives: Compounds featuring benzamide groups with different functional groups.
Uniqueness: N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide stands out due to its specific combination of methoxy and methylthio groups, which contribute to its unique chemical and biological properties.
This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new advancements in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-13-7-8-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVFVMLFKWCUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2769593.png)
![N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2769594.png)

![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)
![N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2769600.png)



![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2769605.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)
![3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2769612.png)
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)
